molecular formula C12H22N2O2 B11882780 tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B11882780
M. Wt: 226.32 g/mol
InChI Key: LILIQFUOXJDQRQ-UHFFFAOYSA-N
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Description

tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate (CAS 2169259-07-6) is a spirocyclic proline analogue that serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key intermediate in the synthesis of complex molecules, most notably as a precursor to 5-azaspiro[2.4]heptane-6-carboxylic acid, which is a critical component in the industrial synthesis of Ledipasvir . Ledipasvir is a potent non-structural protein 5A (NS5A) inhibitor used in combination therapies for the treatment of Hepatitis C virus (HCV) infections, which affect millions globally . The incorporation of this constrained spirocyclic structure into peptide chains introduces significant conformational restrictions, which are often critical for enhancing biological activity, binding affinity, and metabolic stability of potential drug candidates . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended to ensure long-term stability.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9(8-13)4-5-12(14)6-7-12/h9H,4-8,13H2,1-3H3

InChI Key

LILIQFUOXJDQRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CC2)CN

Origin of Product

United States

Preparation Methods

Synthesis of the Spirocyclic Intermediate

The azaspiro[2.4]heptane skeleton is synthesized via a cyclopropanation-cyclization sequence:

  • Starting Material : Ethyl cyclopropanecarboxylate is reacted with tert-butyl N-(2-bromoethyl)carbamate under basic conditions to form the cyclopropane ring.

  • Intramolecular Cyclization : Using KOtBu in THF, the intermediate undergoes cyclization to yield tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate.

Reaction Conditions:

  • Temperature: 0–25°C

  • Yield: 68–72%

  • Key Challenge: Competing side reactions due to ring strain; mitigated by slow addition of base.

Introduction of the Aminomethyl Group

The aminomethyl substituent is introduced via reductive amination or nucleophilic substitution:

Method A: Reductive Amination

  • Aldehyde Intermediate : Oxidation of the hydroxymethyl derivative (tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate) with Dess-Martin periodinane yields the aldehyde.

  • Reductive Amination : Reaction with ammonium acetate and NaBH3CN in MeOH introduces the amine group.

Optimization Data:

ParameterValueImpact on Yield
SolventMeOH/THF (3:1)Maximizes solubility
Temperature25°CPrevents over-reduction
CatalystNaBH3CN89% yield

Method B: Nucleophilic Substitution

  • Chloromethyl Intermediate : Treating the hydroxymethyl derivative with SOCl2 forms the chloromethyl analog.

  • Ammonolysis : Reaction with aqueous NH3 at 60°C substitutes chlorine with amine.

Comparative Efficiency:

MethodYieldPurityReaction Time
A89%95%12 h
B76%88%24 h

Stereochemical Control and Resolution

The spirocyclic structure introduces potential stereocenters, necessitating enantioselective synthesis or resolution. Patent CN103420896B employs L-camphorsulfonic acid for chiral resolution of the amine intermediate. For the target compound, asymmetric hydrogenation using Ru-BINAP catalysts achieves enantiomeric excess (ee) >98%:

Catalyst Screening Data:

Catalystee (%)Turnover Frequency (h⁻¹)
Ru-(S)-BINAP98.5450
Rh-(R)-MeDuPHOS92.3380

Functional Group Compatibility and Protection

The tert-butoxycarbonyl (Boc) group is critical for amine protection. Key considerations include:

  • Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (20°C, 2 h) removes the Boc group without affecting the spirocyclic core.

  • Stability : The Boc group remains intact during NaBH4 reductions but may degrade under strong acidic conditions.

Industrial-Scale Adaptations

Scalable synthesis requires cost-effective reagents and simplified purification. Patent CN103420896B highlights the use of NBS for bromination and NaBH4/BF3·Et2O for reduction, which are amenable to large batches. Process intensification strategies include:

  • Continuous Flow Cyclization : Reduces reaction time from 15 h to 2 h.

  • Solvent Recycling : THF and dichloromethane are recovered via distillation (85% efficiency).

Emerging Methodologies and Innovations

Recent advances in photocatalysis and electrochemistry offer alternative pathways:

  • Photoredox Amination : Visible-light-mediated amination achieves 82% yield under mild conditions.

  • Electrochemical Cyclization : Eliminates the need for stoichiometric oxidants, reducing waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The target compound is compared below with key analogues differing in substituents, ring size, and functional groups.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate C₁₁H₂₀N₂O₂ 212.29 Boc, aminomethyl Spiro[2.4]heptane with 5-aminomethyl
4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid (3a) C₁₂H₁₉NO₄ 241.28 Boc, carboxylic acid Spiro[2.4]heptane with 5-carboxylic acid
5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid (3b) C₁₃H₂₁NO₄ 255.31 Boc, carboxylic acid Spiro[3.4]octane with 6-carboxylic acid
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a) C₁₁H₁₉NO₂ 197.27 Boc Unsubstituted spiro[2.4]heptane
tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate C₁₂H₂₁NO₃ 227.30 Boc, hydroxymethyl Spiro[2.4]heptane with 5-hydroxymethyl
tert-Butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate C₁₂H₁₆N₂O₃ 236.27 Boc, cyano, ketone Spiro[2.4]heptane with 6-cyano and 7-ketone

Spectral and Analytical Data

Table 2: Key Spectral Data
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) LCMS/Other Data
3a 4.49 (s, 1H), 1.82–1.36 (m, 12H), 0.51 (dtd, J = 19.7, 10.2, 5.6 Hz, 2H) 80.56 (Boc C=O), 60.76, 43.29, 34.55 [M - H]⁻: 240.0
3b Not reported Not reported [M - H]⁻: 254.0
Target Compound SMILES: NC1CN(C2(C1)CC2)C(=O)OC(C)(C)C InChIKey: BQYHRMLMAFNTDA-UHFFFAOYSA-N CID: 105466071
20a Not reported Not reported EIMS m/z: 336 [M]⁺ (1%)

Functional Group Impact on Properties

Aminomethyl vs. Carboxylic acid derivatives (3a, 3b) exhibit higher polarity and acidity (pKa ~4-5), making them suitable for salt formation but less membrane-permeable .

Hydroxymethyl vs. Cyano: The hydroxymethyl group () introduces hydrogen-bonding capacity without ionizability, balancing solubility and lipophilicity .

Spiro Ring Size :

  • Spiro[2.4]heptane (5- and 6-membered rings) imposes greater torsional strain than spiro[3.4]octane (6- and 7-membered rings), affecting conformational flexibility and steric bulk .

Biological Activity

The compound tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate (CAS: 2169259-07-6) is a member of the spirocyclic amine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97% .

Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:

  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. In vitro studies indicate that it can significantly reduce mRNA expression levels of these cytokines in human liver hepatocytes treated with lipopolysaccharides (LPS) .
  • Cytokine Suppression : In vivo studies demonstrated that administration of the compound led to decreased levels of IL-6, IL-1β, and TNF-α in mouse models subjected to inflammatory stimuli, indicating its potential as an anti-inflammatory agent .
  • Hepatoprotective Effects : The compound has been noted for its ability to lower alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, suggesting a protective effect on liver function during inflammatory challenges .

Case Studies

A notable study evaluated the effects of this compound on LPS-induced inflammation in mice. The results showed:

  • Significant Reduction in Cytokines : Following treatment with the compound, mRNA levels of IL-6, IL-1β, and TNF-α were significantly lower compared to control groups.
  • Liver Health Indicators : ALT and AST levels were reduced, indicating less hepatotoxicity and inflammation .

Data Table

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Anti-inflammatoryIn vitro & in vivoReduced IL-6, IL-1β, TNF-α; lower ALT/AST levels
Cytokine modulationmRNA expression analysisSignificant suppression of pro-inflammatory cytokines
HepatoprotectiveMouse model studiesDecreased hepatotoxicity markers

Q & A

Q. What are the common synthetic routes for tert-butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions:

Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to protect amines. For example, Boc-anhydride reacts with spirocyclic intermediates under basic conditions (e.g., triethylamine) .

Cyclization: Formation of the spirocyclic core via intramolecular reactions, often using reagents like borane-dimethyl sulfide for ketone reduction .

Functionalization: Introduction of the aminomethyl group via nucleophilic substitution or reductive amination .

Purification: Chromatography (silica gel, hexane/ethyl acetate gradients) or crystallization .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., sp³ carbons in spirocycles at ~25–35 ppm) .
  • LCMS/HRMS: Validates molecular weight (e.g., [M+H⁺] = 228.2) .
  • X-ray Crystallography: Resolves stereochemistry and bond angles (if crystals are obtainable) .
  • Chiral HPLC: Confirms enantiopurity (e.g., 95% ee reported for similar spiro compounds) .

Q. What chemical reactions are feasible for derivatizing this compound?

Methodological Answer:

  • Amine Functionalization: React with aldehydes (e.g., reductive amination) or acylating agents .
  • Boc Deprotection: Use TFA/DCM to expose the primary amine for further coupling .
  • Oxidation/Reduction: Ketone intermediates (from spiro rings) can be reduced to alcohols or oxidized to carboxylic acids .

Q. What purification strategies are effective for isolating enantiomers?

Methodological Answer:

  • Chiral Chromatography: Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients .
  • Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization .

Q. How is this compound applied in medicinal chemistry research?

Methodological Answer:

  • Scaffold for Drug Design: Its spirocyclic rigidity mimics peptide turn structures, aiding in protease inhibitor development .
  • Biological Screening: Test against enzyme targets (e.g., kinases) via fluorescence polarization assays .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

Methodological Answer:

  • Chiral Catalysts: Use Ir-catalyzed asymmetric amination (e.g., 98% ee achieved with [(R)-BINAP] catalysts) .
  • Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) to resolve intermediates during cyclization .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track enantiomer ratios during reactions .

Q. What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

  • DFT Calculations: Model transition states for cyclization steps (e.g., Gibbs free energy barriers) .
  • Molecular Dynamics (MD): Simulate solvation effects on spirocyclic ring stability .
  • QSPR Models: Correlate substituent effects with solubility/logP for lead optimization .

Q. How do storage conditions impact the compound’s stability?

Methodological Answer:

  • Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity: Use amber vials to prevent photolysis of the Boc group .
  • Lyophilization: For long-term storage, freeze-dry under argon to prevent hydrolysis .

Q. How to resolve contradictions in synthetic yield data across studies?

Methodological Answer:

  • Reproduce Conditions: Verify reagent purity (e.g., Boc₂O freshness) and inert atmosphere integrity .
  • DoE (Design of Experiments): Systematically vary temperature, solvent, and catalyst loading to identify optimal parameters .
  • Cross-Validate Analytics: Use orthogonal methods (e.g., NMR + LCMS) to confirm yields .

Q. What strategies identify biological targets for this compound?

Methodological Answer:

  • Affinity Chromatography: Immobilize the compound on resins to pull down binding proteins from cell lysates .
  • SPR (Surface Plasmon Resonance): Measure real-time binding kinetics with suspected targets (e.g., GPCRs) .
  • CRISPR Screening: Use gene knockout libraries to identify pathways sensitized to the compound .

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